![molecular formula C7H8BrNS B13027098 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13027098.png)
2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine typically involves the bromination of 5,6-dihydro-4H-cyclopenta[b]thiophene followed by amination. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
The subsequent amination step involves the reaction of the brominated intermediate with an amine source, such as ammonia or an amine derivative, under basic conditions. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is typically carried out in a polar solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired amine product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to obtain high-purity products suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as ethanol or methanol under basic conditions using reagents like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Conducted in the presence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction Reactions: Performed using reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Formation of substituted thiophenes with various functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of thiols or thioethers.
Applications De Recherche Scientifique
2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the bromine atom, which can undergo nucleophilic substitution reactions with biological nucleophiles such as proteins and nucleic acids. This interaction can lead to the modification of biological macromolecules, potentially resulting in altered cellular functions and therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine can be compared with other similar compounds such as:
2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one: Similar in structure but differs in the functional group attached to the thiophene ring.
2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile: Contains additional functional groups that confer different chemical properties and reactivity.
2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene: Another structurally related compound with distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C7H8BrNS |
|---|---|
Poids moléculaire |
218.12 g/mol |
Nom IUPAC |
2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine |
InChI |
InChI=1S/C7H8BrNS/c8-7-6(9)4-2-1-3-5(4)10-7/h1-3,9H2 |
Clé InChI |
XKUWZHAKUADETG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)SC(=C2N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



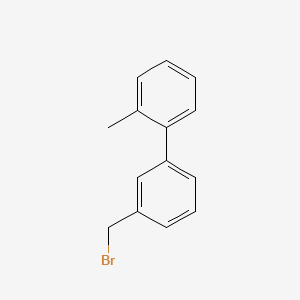
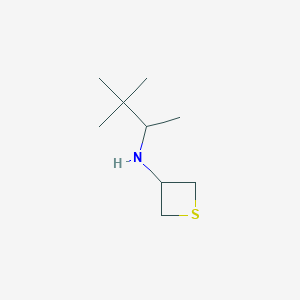

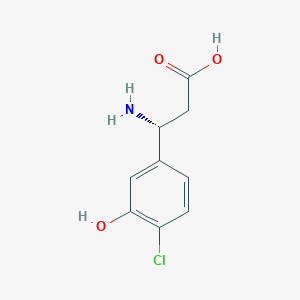
![1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13027037.png)
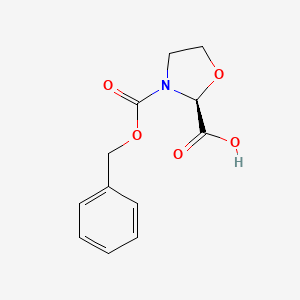
![(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13027050.png)
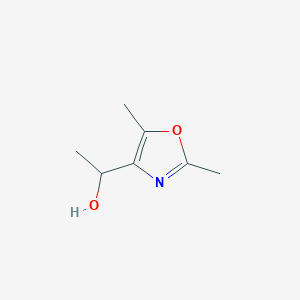
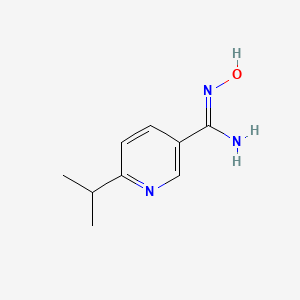

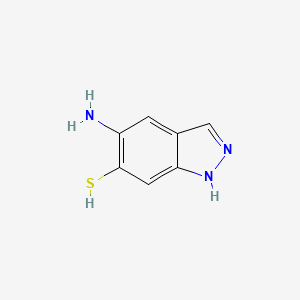
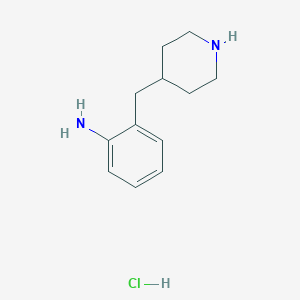
![9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylicacidmethylester](/img/structure/B13027097.png)
